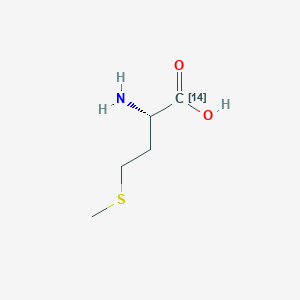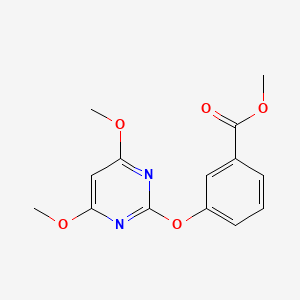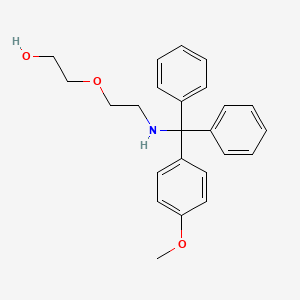
4(1H)-Pyrimidinone, 2-amino-5-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone,2-amino-5-nitroso-(9ci) is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of an amino group at the 2-position and a nitroso group at the 5-position of the pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone,2-amino-5-nitroso-(9ci) typically involves the nitration of 2-amino-4(1H)-pyrimidinone. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the 5-nitroso derivative.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Pyrimidinone,2-amino-5-nitroso-(9ci) can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone,2-amino-5-nitroso-(9ci) undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group.
Reduction: The nitroso group can be reduced to form an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: 2-amino-5-nitro-4(1H)-pyrimidinone.
Reduction: 2,5-diamino-4(1H)-pyrimidinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4(1H)-Pyrimidinone,2-amino-5-nitroso-(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme mechanisms and interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone,2-amino-5-nitroso-(9ci) involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-amino-4(1H)-pyrimidinone: Lacks the nitroso group, making it less reactive in certain chemical reactions.
2,5-diamino-4(1H)-pyrimidinone: Contains an additional amino group, altering its chemical and biological properties.
2-amino-5-nitro-4(1H)-pyrimidinone: The nitro group is more stable but less reactive compared to the nitroso group.
Uniqueness
4(1H)-Pyrimidinone,2-amino-5-nitroso-(9ci) is unique due to the presence of both an amino and a nitroso group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C4H4N4O2 |
|---|---|
Molecular Weight |
140.10 g/mol |
IUPAC Name |
2-amino-5-nitroso-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H4N4O2/c5-4-6-1-2(8-10)3(9)7-4/h1H,(H3,5,6,7,9) |
InChI Key |
ADWMOUURJNZQCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)






![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)

![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)

![[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate](/img/structure/B13802030.png)
